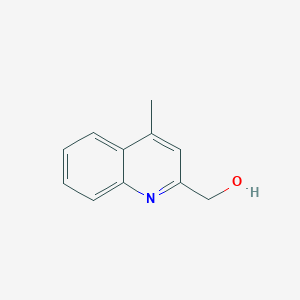

3Z,6Z-Dodecadien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

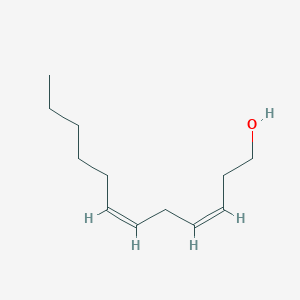

3Z,6Z-Dodecadien-1-ol is an aliphatic alcohol . It has a molecular formula of C12H22O . It is also known by its systematic name 3Z,6Z-Dodecadien-1-ol . It contains total 34 bond(s); 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Molecular Structure Analysis

The molecular structure of 3Z,6Z-Dodecadien-1-ol consists of 12 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . It has 2 double bonds and 8 rotatable bonds . The exact mass is calculated to be 182.167065 .Physical And Chemical Properties Analysis

3Z,6Z-Dodecadien-1-ol has several calculated physicochemical properties. It has 13 heavy atoms, no rings, and no aromatic rings . It has 8 rotatable bonds . Its Van der Waals molecular volume is 219.67 . It has a topological polar surface area of 20.23 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor . Its logP value is 3.74 , and its molar refractivity is 59.23 .Applications De Recherche Scientifique

Pheromone Synthesis in Termites

3Z,6Z-Dodecadien-1-ol plays a crucial role as a component in the trail-following and sex attraction pheromones of various termite species. For instance, it has been identified as a key pheromone in Reticulitermes santonensis, influencing both worker trail-following and alate sex-attraction behaviors (Laduguie et al., 1994). Similarly, in Ancistrotermes dimorphus, it serves as a female sex pheromone, highly attractive to males and crucial for couple formation (Wen et al., 2015).

Role in Insect Communication

3Z,6Z-Dodecadien-1-ol is also significant in the sexual communication of other insects. For instance, in the termite Prorhinotermes simplex, it is hypothesized to be a major component of the female sex pheromone, based on gas chromatography and electroantennographic assays (Hanus et al., 2009). Moreover, it serves as a sex attractant in the codling moth, Laspeyresia pomonella, with significant implications for pest control (Roelofs et al., 1971).

Trail Communication in Termites

In termites like Macrotermes annandalei, (Z)-dodec-3-en-1-ol, a structural variant of 3Z,6Z-Dodecadien-1-ol, has been identified as a major component of trail-following pheromones. This compound plays a crucial role in orientation and recruitment behaviors, highlighting its importance in termite communication and colony management (Peppuy et al., 2001).

Synthesis and Analysis

Significant research has been devoted to the synthesis and analysis of 3Z,6Z-Dodecadien-1-ol and its isomers. Studies like those by Eya et al. (1990) focus on the synthesis of geometric isomers of 3,6,8-dodecatrien-1-ol, a closely related compound, which are vital in understanding the chemical structure and function of these pheromones in termite trail-following (Eya et al., 1990).

Safety and Hazards

The safety data sheet for (Z,Z)-3,6-Dodecadien-1-ol advises avoiding breathing mist, gas, or vapours and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises keeping people away from and upwind of spill/leak .

Propriétés

Numéro CAS |

29125-78-8 |

|---|---|

Formule moléculaire |

C12H22O |

Poids moléculaire |

182.3 g/mol |

Nom IUPAC |

(3Z,6Z)-dodeca-3,6-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3/b7-6-,10-9- |

Clé InChI |

WVTVMLXNKUWGBH-AVQMFFATSA-N |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCO |

SMILES |

CCCCCC=CCC=CCCO |

SMILES canonique |

CCCCCC=CCC=CCCO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)

![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)

![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)

![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)